molecular formula C9H14O3 B2377631 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287341-99-3

3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2377631
CAS No.: 2287341-99-3
M. Wt: 170.208
InChI Key: DCNRHZVPDJZTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethyl)bicyclo[111]pentane-1-carboxylic acid is a compound belonging to the bicyclo[111]pentane family This compound is characterized by its unique bicyclic structure, which imparts distinct chemical and physical properties

Future Directions

The use of BCP derivatives in medicinal chemistry is expected to continue growing due to their potential to improve the properties of bioactive compounds . Future research may focus on developing novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of metal-free homolytic aromatic alkylation protocols . These methods are advantageous due to their practicality and efficiency in producing large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups. These products can be further utilized in different applications, enhancing the versatility of the compound.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into various binding sites, modulating the activity of enzymes, receptors, and other proteins. This interaction can lead to changes in cellular processes, making the compound effective in various applications, including drug development and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to the presence of the methoxyethyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications, particularly in fields requiring specific structural and functional properties.

Properties

IUPAC Name

3-(2-methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-3-2-8-4-9(5-8,6-8)7(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNRHZVPDJZTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.